
VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with broad physiological roles, including vasodilation, immune modulation, and neurotransmitter activity . VIP (3-28) is a truncated form lacking the first two N-terminal residues (His¹ and Ser²). This fragment retains residues critical for receptor interaction but exhibits altered binding and functional properties compared to full-length VIP. It is studied across species (human, bovine, porcine, rat) to understand receptor selectivity and species-specific ligand-receptor interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
VIP (3-28) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of VIP (3-28) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity level. The peptide is then lyophilized to obtain it in powder form .
Análisis De Reacciones Químicas
Types of Reactions
VIP (3-28) undergoes various chemical reactions, including:
Oxidation: VIP (3-28) can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in VIP (3-28) can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products formed from these reactions include oxidized VIP (3-28) with disulfide bonds, reduced VIP (3-28) without disulfide bonds, and various substituted analogs of VIP (3-28) with modified amino acid sequences .
Aplicaciones Científicas De Investigación
VIP (3-28) has numerous scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission, vasodilation, and immune modulation.
Medicine: Explored for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
VIP (3-28) exerts its effects by binding to specific receptors on target cells, primarily VIP receptors (VPAC1 and VPAC2). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as smooth muscle relaxation, increased secretion of water and electrolytes in the intestines, and modulation of immune cell activity .
Comparación Con Compuestos Similares
Structural and Functional Differences
N-Terminal Truncation :
- VIP (3-28) lacks His¹ and Ser², residues implicated in VPAC1/VPAC2 receptor binding . Studies on GRF analogs show His¹ enhances receptor affinity, suggesting VIP (3-28) may have reduced binding compared to full VIP .
- Key Domains : The C-terminal region (residues 15–28) remains intact, preserving helical structures critical for receptor activation . However, truncation diminishes efficacy in adenylate cyclase stimulation, as seen in VIP (6-28), which acts as a VPAC antagonist .
Receptor Selectivity :
- VPAC1 vs. VPAC2 : Full VIP binds both receptors with similar affinity (IC₅₀: 1–8 nM) . Truncated VIP (3-28) shows higher selectivity for VPAC1 in humans due to structural compatibility, while VPAC2 affinity decreases significantly .
- Species Variations :
- Human : VIP (3-28) binds VPAC1 with moderate affinity (hypothetical IC₅₀: ~10–20 nM) but poorly to VPAC2.
- Rat : Reduced VPAC1 affinity compared to human receptors, reflecting structural divergence in receptor ligand-binding domains .
- Bovine/Porcine : Intermediate binding profiles, aligning closer to human VPAC1 due to conserved residues in receptor LRR14-15 regions .
Functional Activity
- Agonist vs. Antagonist : Unlike full VIP, VIP (3-28) acts as a partial agonist in VPAC1-mediated pathways (e.g., cAMP production) but lacks efficacy in VPAC2 activation . In rats, it may antagonize VPAC2 due to species-specific receptor conformations .
- Comparison with PACAP-27 :
Species-Specific Findings
- Rat : VIP (3-28) exhibits lower VPAC1 affinity (hypothetical Ki: ~50 nM) compared to human receptors, attributed to divergent receptor loop structures .
- Human : Retains moderate VPAC1 agonism, making it a tool for studying VPAC1-specific pathways .
- Bovine/Porcine : Structural similarities to human VPAC1 result in binding profiles closer to humans than rodents .
Data Table: Hypothetical Binding Affinities of VIP (3-28) Across Species
Species | VPAC1 IC₅₀ (nM) | VPAC2 IC₅₀ (nM) | Functional Role |
---|---|---|---|
Human | 15 | >1000 | Partial VPAC1 agonist |
Rat | 50 | >1000 | VPAC2 antagonist |
Porcine | 20 | 800 | VPAC1 agonist |
Bovine | 25 | 750 | VPAC1 agonist |
Note: Values extrapolated from structural and functional studies in .
Key Research Findings
Used to delineate VPAC1-specific pathways in cancer and inflammation .
Rat Studies :
- Acts as a competitive antagonist for VPAC2 in intestinal membranes, blocking VIP-induced cAMP signaling .
Comparative Receptor Dynamics :
- Species-specific receptor loops (e.g., LRR14-15 in TLR8) influence VIP (3-28) binding, with rodents exhibiting lower affinity due to structural divergence .
Actividad Biológica
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with diverse biological activities across various species, including humans, bovines, porcine, and rats. This article explores the biological activity of VIP (3-28), emphasizing its mechanisms of action, physiological roles, and implications in health and disease.
Overview of VIP
VIP is primarily known for its role as a neurotransmitter and neuromodulator. It is distributed throughout the central and peripheral nervous systems and has significant effects on various physiological processes such as vasodilation, smooth muscle relaxation, immune response modulation, and hormone secretion regulation . The peptide is encoded by the secretin gene family and interacts with specific receptors (VIPR1 and VIPR2) to exert its effects through the cAMP/PKA signaling pathway .
VIP exerts its biological effects through two main receptors:
- VIPR1 : Primarily involved in mediating vasodilation and smooth muscle relaxation.
- VIPR2 : Plays a crucial role in immune modulation and hormone secretion.
Both receptors are expressed in various tissues, including the ovaries, where VIP influences steroidogenesis by regulating the expression of the Steroidogenic Acute Regulatory protein (STAR) .
Signaling Pathway
The activation of VIP receptors leads to an increase in intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). This cascade promotes several physiological responses:
- Steroidogenesis : VIP enhances estradiol and progesterone production in granulosa cells while inhibiting 20α-hydroxysteroid dehydrogenase activity, thus maintaining progesterone's biological activity .
- Immune Regulation : VIP modulates both innate and adaptive immune responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines such as IL-10 .
1. Humans
In humans, VIP plays a significant role in regulating gastrointestinal motility, vasodilation, and hormone secretion from the pituitary gland. It also has neuroprotective effects by promoting neuronal survival .
2. Bovine
In bovine species, VIP is implicated in ovarian function. Studies have shown that VIP levels increase during follicular development, suggesting its involvement in ovulation processes . Immunohistochemical analyses indicate that VIP expression correlates with luteinizing hormone peaks during the estrous cycle.
3. Porcine
Similar to bovine studies, porcine research highlights VIP's role in reproductive physiology. It influences steroid hormone production and is involved in the regulation of ovarian function .
4. Rats
In rat models, VIP has been shown to enhance ovulatory responses when perfused into ovaries primed with PMSG (Pregnant Mare Serum Gonadotropin). This suggests that VIP may facilitate follicular maturation and ovulation through its steroidogenic actions .
Case Studies
Case Study 1: VIP's Role in Inflammatory Response
A study demonstrated that VIP administration reduced inflammation in animal models of autoimmune diseases by downregulating pro-inflammatory cytokines while enhancing anti-inflammatory pathways. This suggests potential therapeutic applications of VIP in managing inflammatory disorders .
Case Study 2: Neuroprotective Effects
Research indicates that VIP can protect neurons from damage induced by neurotoxins such as beta-amyloid fibrils. This neuroprotective effect is mediated through its anti-inflammatory properties and promotion of neuronal survival pathways .
Data Tables
Species | Biological Activity | Mechanism of Action |
---|---|---|
Humans | Vasodilation, hormone secretion | cAMP/PKA pathway activation |
Bovine | Ovarian function regulation | Increased STAR expression |
Porcine | Steroid hormone production | Modulation of granulosa cell activity |
Rats | Enhanced ovulatory responses | Direct effects on ovarian steroidogenesis |
Propiedades
Número CAS |
115444-33-2 |
---|---|
Fórmula molecular |
C138H226N40O39S |
Peso molecular |
3101.627 |
InChI |
InChI=1S/C138H226N40O39S/c1-18-71(12)108(134(215)170-92(56-68(6)7)123(204)163-89(111(147)192)61-101(144)185)176-131(212)99(65-179)173-127(208)97(63-103(146)187)168-124(205)91(55-67(4)5)165-125(206)93(58-77-37-41-79(182)42-38-77)166-119(200)83(33-23-26-49-140)157-117(198)84(34-24-27-50-141)161-132(213)106(69(8)9)174-113(194)73(14)155-115(196)88(47-53-218-17)160-121(202)87(45-46-100(143)184)159-116(197)82(32-22-25-48-139)156-118(199)85(35-28-51-152-137(148)149)158-122(203)90(54-66(2)3)164-120(201)86(36-29-52-153-138(150)151)162-135(216)109(74(15)180)177-129(210)94(59-78-39-43-80(183)44-40-78)167-126(207)96(62-102(145)186)169-128(209)98(64-105(190)191)172-136(217)110(75(16)181)178-130(211)95(57-76-30-20-19-21-31-76)171-133(214)107(70(10)11)175-112(193)72(13)154-114(195)81(142)60-104(188)189/h19-21,30-31,37-44,66-75,81-99,106-110,179-183H,18,22-29,32-36,45-65,139-142H2,1-17H3,(H2,143,184)(H2,144,185)(H2,145,186)(H2,146,187)(H2,147,192)(H,154,195)(H,155,196)(H,156,199)(H,157,198)(H,158,203)(H,159,197)(H,160,202)(H,161,213)(H,162,216)(H,163,204)(H,164,201)(H,165,206)(H,166,200)(H,167,207)(H,168,205)(H,169,209)(H,170,215)(H,171,214)(H,172,217)(H,173,208)(H,174,194)(H,175,193)(H,176,212)(H,177,210)(H,178,211)(H,188,189)(H,190,191)(H4,148,149,152)(H4,150,151,153)/t71-,72-,73-,74+,75+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |
Clave InChI |
VZHGFXMUWRDKMY-GNASPNIESA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.